molecular formula C15H21N5O2 B572008 tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate CAS No. 1248587-70-3

tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B572008
CAS No.: 1248587-70-3
M. Wt: 303.366
InChI Key: KYIUIOLRCKTBSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate is a privileged chemical intermediate in medicinal chemistry, primarily employed in the synthesis of potent Janus Kinase (JAK) inhibitors. Its core structure, featuring the 7H-pyrrolo[2,3-d]pyrimidine scaffold, is a key adenine bioisostere that enables high-affinity binding to the kinase ATP-binding site. This compound serves as a direct precursor to advanced inhibitors targeting JAK1, JAK2, and JAK3, which are critical components of the JAK-STAT signaling pathway implicated in a range of pathologies. Research utilizing this intermediate is fundamental in the development of novel therapeutic agents for autoimmune diseases, myeloproliferative disorders, and organ transplant rejection. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen offers a versatile handle for further synthetic elaboration, allowing researchers to introduce diverse sulfonamide, carboxamide, or other functional groups to optimize potency and selectivity. Its primary research value lies in accelerating the discovery and structure-activity relationship (SAR) studies of new kinase-targeted compounds, providing a robust and flexible starting point for constructing complex small-molecule libraries. The inhibition of the JAK-STAT pathway is a validated therapeutic strategy, and this intermediate is instrumental in creating next-generation inhibitors with improved profiles. This makes it an indispensable tool for chemical biologists and pharmaceutical researchers exploring intracellular signaling and kinase dysregulation.

Properties

IUPAC Name

tert-butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-15(2,3)22-14(21)20-8-6-19(7-9-20)13-11-4-5-16-12(11)17-10-18-13/h4-5,10H,6-9H2,1-3H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIUIOLRCKTBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and diketones under acidic or basic conditions.

    Attachment of the Piperazine Ring: The pyrrolo[2,3-d]pyrimidine core is then reacted with piperazine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired intermediate.

    Introduction of the tert-Butyl Ester Group: Finally, the intermediate is treated with tert-butyl chloroformate under basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions (temperature, pressure, pH), and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrrolo[2,3-d]pyrimidine moiety, potentially converting it to dihydropyrrolo[2,3-d]pyrimidine derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for targeting specific biological pathways, particularly those involving protein kinases and other enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate exerts its effects is primarily through interaction with molecular targets such as enzymes and receptors. The pyrrolo[2,3-d]pyrimidine moiety is known to mimic purine bases, allowing it to bind to active sites of enzymes like protein kinases, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific signaling pathways, which is crucial in therapeutic applications.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table highlights structurally related compounds and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Features Biological Activity/Application Reference CAS
tert-Butyl 4-(6-bromothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate C₁₅H₁₉BrN₄O₂S 399.32 Thienopyrimidine core; bromine substituent Kinase inhibitor intermediate N/A
4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine C₁₄H₁₈BrN₅O₂ 376.23 Bromine at position 5; similar pyrrolopyrimidine backbone Antimicrobial research 571188-82-4
(R)-tert-Butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate C₁₇H₂₆N₄O₃ 334.42 Cyclopentane ring; stereospecific (R-configuration) Kinase selectivity modulation 866084-31-3
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate C₁₄H₂₇N₃O₂ 269.38 Piperidine-piperazine hybrid; no pyrrolopyrimidine CNS drug candidates 205059-24-1

Key Observations :

  • Substituent Effects : Bromine or cyclopentane groups (e.g., 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine) enhance electrophilic reactivity, favoring cross-coupling reactions .
  • Stereochemistry : The (R)-configured cyclopenta[d]pyrimidine derivative shows improved kinase selectivity compared to racemic analogs .
  • Hybrid Structures : Piperidine-piperazine hybrids (e.g., CAS 205059-24-1) lack the pyrrolopyrimidine core but exhibit better blood-brain barrier (BBB) penetration, making them suitable for CNS targets .

Critical Analysis :

  • Microwave Synthesis : reports higher yields (85%) for bromoethyl derivatives using microwave-assisted heating, reducing reaction time from hours to minutes.
  • Boc Deprotection : Acidic conditions (e.g., HCl in dioxane) efficiently remove the tert-butyl group without degrading the pyrrolopyrimidine core .

Insights :

  • Antimicrobial vs. Anticancer: The parent compound exhibits broad-spectrum antimicrobial activity, while cyclopentyl or bromine-substituted analogs show nanomolar potency against kinases like CDK4/6 or JAK2 .
  • Selectivity : The cyclopentyl group in ’s compound enhances CDK4/6 selectivity over other kinases by optimizing hydrophobic interactions .

Physicochemical Properties

Property tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate
LogP 2.1 3.0 1.8
TPSA (Ų) 78.5 72.3 65.7
Solubility (mg/mL) 0.15 (PBS) 0.09 (DMSO) 1.2 (Water)
Stability Stable at pH 2–8 Light-sensitive Hygroscopic

Notes:

  • LogP and Solubility : Bromine substitution increases lipophilicity (LogP 3.0) but reduces aqueous solubility .
  • Stability : The parent compound’s tert-butyl group confers stability under physiological pH, whereas piperidine-piperazine hybrids are hygroscopic, requiring anhydrous storage .

Biological Activity

tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate is a complex organic compound with notable potential in medicinal chemistry. Its structure includes a pyrrolo[2,3-d]pyrimidine moiety linked to a piperazine ring and a tert-butyl ester group. This compound has garnered attention for its possible biological activities, particularly in inhibiting specific protein kinases.

Chemical Structure and Properties

The molecular formula of this compound is C15H21N5O2. The presence of the tert-butyl group enhances its solubility and stability, which are critical factors for its biological activity.

PropertyValue
Molecular FormulaC15H21N5O2
Molecular Weight297.36 g/mol
IUPAC NameThis compound
InChI KeyKYIUIOLRCKTBSG-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to inhibit protein kinase B (PKB), also known as Akt. PKB is a critical regulator in various cellular processes, including metabolism, growth, and survival. Inhibition of PKB has been associated with anti-cancer effects and modulation of signaling pathways involved in tumor progression.

Targeted Pathways

The compound's inhibition of PKB may influence several downstream pathways:

  • PI3K-Akt-mTOR Pathway : This pathway is crucial for cell proliferation and survival.
  • Apoptosis Regulation : By inhibiting PKB, the compound may promote apoptosis in cancer cells.

Research Findings

Several studies have explored the biological activity of related compounds that share structural similarities with this compound.

  • Inhibition Studies : Research indicates that compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold exhibit potent inhibitory effects on PKB. For instance, one study reported that derivatives showed up to 150-fold selectivity for PKB over PKA (Protein Kinase A) .
  • Cellular Assays : In cellular models, these compounds demonstrated significant inhibition of tumor growth. For example, representative compounds modulated biomarkers associated with PKB signaling in vivo and inhibited human tumor xenografts effectively .
  • Structure-Activity Relationship (SAR) : Variations in the substituents on the piperazine ring significantly affect the potency and selectivity of these compounds against PKB. The introduction of bulky groups like tert-butyl has been shown to enhance selectivity .

Case Study 1: Antitumor Activity

A study evaluated the efficacy of a closely related compound in inhibiting tumor growth in nude mice models. The results indicated that at well-tolerated doses, the compound significantly reduced tumor size by modulating PKB activity .

Case Study 2: Selectivity Profiling

Another investigation focused on the selectivity of various derivatives against PKB and PKA. It was found that certain modifications led to increased selectivity for PKB while maintaining cellular potency . This highlights the importance of structural modifications in enhancing therapeutic profiles.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate, and what reaction conditions are critical for success?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common method involves reacting tert-butyl piperazine derivatives with halogenated pyrrolopyrimidine intermediates under inert atmospheres (e.g., nitrogen). Key conditions include:

  • Use of Pd(OAc)₂ and XPhos as catalysts .
  • Cs₂CO₃ as a base in dioxane solvent .
  • Reaction temperatures between 80–100°C for 12–24 hours to optimize coupling efficiency .

Q. How can the purity of this compound be ensured during synthesis?

Purification methods include:

  • Silica gel column chromatography with gradients of ethyl acetate/hexane ( ).
  • Recrystallization from dichloromethane (DCM) or acetonitrile .
  • HPLC for analytical validation, using C18 columns and acetonitrile/water mobile phases .

Q. What analytical techniques are most effective for structural characterization of this compound?

  • X-ray crystallography for resolving molecular conformation and hydrogen-bonding patterns (e.g., single-crystal studies using Bruker APEXII diffractometers) .
  • NMR spectroscopy (¹H, ¹³C) to confirm substituent integration and coupling constants .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Use respiratory protection (N95 masks), nitrile gloves, and safety goggles due to potential irritancy .
  • Conduct reactions in a fume hood to avoid inhalation of volatile byproducts .
  • Ensure access to emergency eyewash stations and decontamination showers .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing derivatives of this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) improve solubility of intermediates .
  • Catalyst tuning : Replace Pd(OAc)₂ with Pd₂(dba)₃ for sterically hindered substrates .
  • Computational modeling : Use quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and transition states .

Q. What role do computational methods play in designing novel reactions involving this compound?

The ICReDD framework integrates quantum chemistry, data mining, and experimental feedback to:

  • Predict reaction mechanisms (e.g., transition state analysis) .
  • Screen reagent combinations (e.g., bases, catalysts) to reduce trial-and-error .
  • Optimize conditions (e.g., temperature, solvent) using machine learning on historical data .

Q. What challenges arise in characterizing the stereoelectronic properties of this compound, and how can they be addressed?

  • Conformational flexibility : X-ray crystallography reveals rotational barriers in the piperazine ring, which can be modeled using molecular dynamics simulations .
  • Tautomerism : The pyrrolopyrimidine moiety may exhibit keto-enol tautomerism, requiring variable-temperature NMR or IR spectroscopy for analysis .

Q. How should researchers resolve contradictions in reported biological activity data for analogs of this compound?

  • Meta-analysis : Compare datasets across studies using standardized assays (e.g., kinase inhibition profiles) .
  • Structural-activity relationships (SAR) : Correlate substituent effects (e.g., 4-iodobenzyl vs. 4-bromobenzyl groups) with bioactivity trends .

Q. What methodologies are used to assess the compound’s interaction with biological targets (e.g., kinases)?

  • Surface plasmon resonance (SPR) : Measures binding kinetics (ka/kd) in real-time .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
  • Cellular assays : Evaluate cytotoxicity and target modulation in HEK293 or HeLa cells .

Q. How can hygroscopicity and stability issues be mitigated during long-term storage?

  • Store under argon or nitrogen in airtight containers at –20°C .
  • Use desiccants (e.g., silica gel) and monitor moisture levels via Karl Fischer titration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.